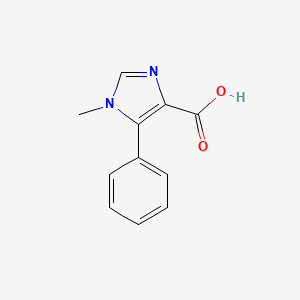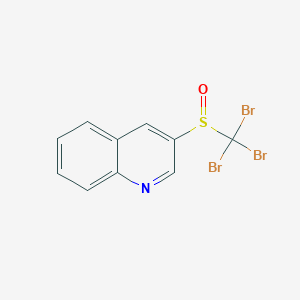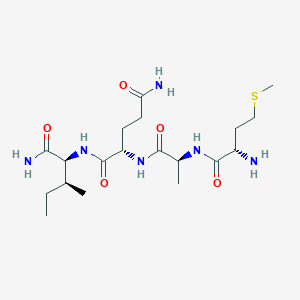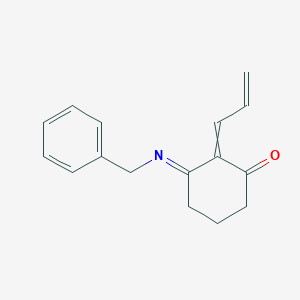![molecular formula C12H10ClNOS B12603729 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-77-4](/img/structure/B12603729.png)
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
The synthesis of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-ethenylbenzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.
科学的研究の応用
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators
作用機序
The mechanism of action of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one involves the interaction with specific molecular targets and pathways. The thiazole ring’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in microorganisms, resulting in their death. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
類似化合物との比較
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its use as a biocide and preservative in various industrial applications.
2-Amino-4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
918107-77-4 |
|---|---|
分子式 |
C12H10ClNOS |
分子量 |
251.73 g/mol |
IUPAC名 |
5-chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h2-7H,1,8H2 |
InChIキー |
YILQALZDDIMTQP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
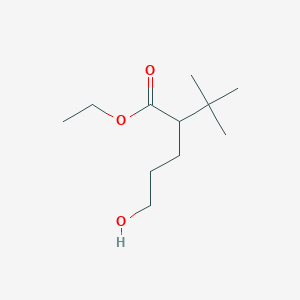
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

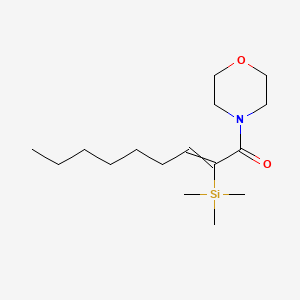
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
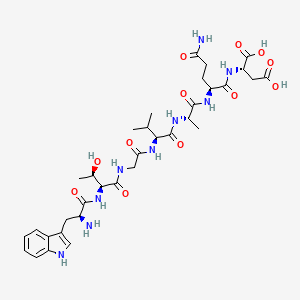
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
